molecular formula C23H22F2N4O4S B10960358 ethyl (2E)-5-[4-(difluoromethoxy)phenyl]-2-[(1-ethyl-1H-pyrazol-5-yl)methylidene]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

ethyl (2E)-5-[4-(difluoromethoxy)phenyl]-2-[(1-ethyl-1H-pyrazol-5-yl)methylidene]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

Cat. No.: B10960358
M. Wt: 488.5 g/mol
InChI Key: GYPAIVBJPPXUCO-SFQUDFHCSA-N
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Description

ETHYL 5-[4-(DIFLUOROMETHOXY)PHENYL]-2-[(E)-1-(1-ETHYL-1H-PYRAZOL-5-YL)METHYLIDENE]-7-METHYL-3-OXO-2,3-DIHYDRO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE is a complex organic compound that belongs to the class of thiazolopyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 5-[4-(DIFLUOROMETHOXY)PHENYL]-2-[(E)-1-(1-ETHYL-1H-PYRAZOL-5-YL)METHYLIDENE]-7-METHYL-3-OXO-2,3-DIHYDRO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE typically involves multi-step organic reactions

Industrial Production Methods

In an industrial setting, the production of this compound would require optimization of reaction conditions to ensure high yield and purity. This might involve the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

ETHYL 5-[4-(DIFLUOROMETHOXY)PHENYL]-2-[(E)-1-(1-ETHYL-1H-PYRAZOL-5-YL)METHYLIDENE]-7-METHYL-3-OXO-2,3-DIHYDRO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the molecule.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of ETHYL 5-[4-(DIFLUOROMETHOXY)PHENYL]-2-[(E)-1-(1-ETHYL-1H-PYRAZOL-5-YL)METHYLIDENE]-7-METHYL-3-OXO-2,3-DIHYDRO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate various biochemical pathways, leading to the observed biological effects.

Comparison with Similar Compounds

ETHYL 5-[4-(DIFLUOROMETHOXY)PHENYL]-2-[(E)-1-(1-ETHYL-1H-PYRAZOL-5-YL)METHYLIDENE]-7-METHYL-3-OXO-2,3-DIHYDRO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE can be compared with other thiazolopyrimidine derivatives. Similar compounds include:

  • ETHYL 5-[4-(METHOXY)PHENYL]-2-[(E)-1-(1H-PYRAZOL-5-YL)METHYLIDENE]-7-METHYL-3-OXO-2,3-DIHYDRO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE
  • ETHYL 5-[4-(CHLORO)PHENYL]-2-[(E)-1-(1H-PYRAZOL-5-YL)METHYLIDENE]-7-METHYL-3-OXO-2,3-DIHYDRO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE

These compounds share a similar core structure but differ in their substituents, which can lead to variations in their chemical and biological properties.

Properties

Molecular Formula

C23H22F2N4O4S

Molecular Weight

488.5 g/mol

IUPAC Name

ethyl (2E)-5-[4-(difluoromethoxy)phenyl]-2-[(2-ethylpyrazol-3-yl)methylidene]-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C23H22F2N4O4S/c1-4-28-15(10-11-26-28)12-17-20(30)29-19(14-6-8-16(9-7-14)33-22(24)25)18(21(31)32-5-2)13(3)27-23(29)34-17/h6-12,19,22H,4-5H2,1-3H3/b17-12+

InChI Key

GYPAIVBJPPXUCO-SFQUDFHCSA-N

Isomeric SMILES

CCN1C(=CC=N1)/C=C/2\C(=O)N3C(C(=C(N=C3S2)C)C(=O)OCC)C4=CC=C(C=C4)OC(F)F

Canonical SMILES

CCN1C(=CC=N1)C=C2C(=O)N3C(C(=C(N=C3S2)C)C(=O)OCC)C4=CC=C(C=C4)OC(F)F

Origin of Product

United States

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